4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C8H13N3O2S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
4-hydrazinyl-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)8-5-3-7(10-9)4-6-8/h3-6,10H,9H2,1-2H3 |
InChI Key |
BSEHIVHORVDPLB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NN |
Origin of Product |
United States |
Preparation Methods
Direct Hydrazination of 4-Chlorobenzenesulfonamide Derivatives
One of the most established routes involves nucleophilic substitution of a sulfonamide bearing a suitable leaving group, such as 4-chlorobenzenesulfonamide, with hydrazine hydrate. This method is well-documented in patent EP0919546B1 and related literature.
- Starting Material: 4-chlorobenzenesulfonamide
- Reagent: Hydrazine hydrate (excess, typically 10-15 molar equivalents)
- Reaction Conditions:
- Temperature: Reflux at approximately 121°C
- Duration: Extended reaction times, often around 40-48 hours
- Equipment: Glass reactor with reflux condenser, magnetic stirrer, and temperature control
- Process:
- The sulfonamide is dissolved in water or an appropriate solvent.
- Hydrazine hydrate is added dropwise or directly, maintaining vigorous stirring.
- The mixture is heated to reflux, ensuring complete substitution.
- After completion, the mixture is cooled, and the product is crystallized by cooling and filtration.
- The reaction yields the hydrazine derivative with high conversion (~93%).
- Post-reaction purification involves filtration, washing with water and methanol, and drying.
- The process minimizes hydrazine residuals, with titration confirming low residual hydrazine (<0.1%).
| Parameter | Value |
|---|---|
| Starting material | 4-chlorobenzenesulfonamide |
| Hydrazine hydrate molar ratio | 10-15:1 |
| Temperature | ~121°C |
| Reaction time | 40-48 hours |
| Yield | ~93% |
Hydrazination via Nucleophilic Substitution on Sulfonamide Derivatives
Another method involves preparing a sulfonamide intermediate, such as N-(4-(hydrazinecarbonyl)phenyl) benzenesulfonamide, followed by hydrazine treatment to introduce the hydrazino group.
Step 1: Synthesis of N-(4-(hydrazinecarbonyl)phenyl) benzenesulfonamide
- React 4-(phenylsulfonamido)benzoate with hydrazine hydrate in ethanol.
- Nucleophilic attack on the ester carbonyl forms the hydrazine derivative.
Step 2: Hydrazine substitution
- The intermediate is treated with excess hydrazine hydrate under reflux conditions.
- Reaction proceeds via nucleophilic attack, replacing the ester group with hydrazine.
- IR, NMR, and mass spectrometry confirm the structure.
- The process yields high purity hydrazine derivatives suitable for further functionalization.
Hydrazine Hydrate and Diazotization Methods
A notable approach involves diazotization of aromatic amines followed by reduction to hydrazines, as detailed in patent CN110256304A.
- Diazotization:
- Aromatic amine (e.g., amino-benzenesulfonamide) is treated with sodium nitrite in acidic conditions at low temperature (~0°C).
- Reduction:
- The diazonium salt is reduced with stannous chloride or hydrazine to form the hydrazine derivative.
- Final step:
- The hydrazine hydrochloride is isolated by filtration and recrystallization.
- Suitable for industrial-scale production.
- Provides high yields and purity.
| Parameter | Value |
|---|---|
| Molar ratio (hydrazine hydrate to starting amine) | ~10:1 |
| Temperature | 0–5°C during diazotization, reflux during reduction |
| Reaction time | Several hours |
Preparation via Hydrazone Formation and Cyclization
Recent synthetic strategies involve forming hydrazones followed by cyclization to the sulfonamide hydrazine.
- Condensation of sulfonamide derivatives with aldehydes to form hydrazones.
- Cyclization under acidic or basic conditions yields the hydrazinyl compound.
Note: This method is more complex and often used for derivatization rather than direct synthesis.
Summary of Key Reaction Parameters
| Method | Reagents | Temperature | Reaction Time | Yield | Remarks |
|---|---|---|---|---|---|
| Nucleophilic substitution | 4-chlorobenzenesulfonamide + hydrazine hydrate | ~121°C | 40–48 hours | ~93% | Widely used, scalable |
| Hydrazination of ester derivatives | Aromatic sulfonamide esters + hydrazine hydrate | Reflux | Several hours | High | Requires prior ester synthesis |
| Diazotization and reduction | Aromatic amines + NaNO2 + hydrazine | 0°C (diazotization), reflux | Several hours | High | Suitable for industrial scale |
Chemical Reactions Analysis
Hydrazine Substitution
Reacting 4-chlorobenzenesulfonamide derivatives with excess hydrazine monohydrate under reflux:
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Mole Ratio | Hydrazine:sulfonamide = 5:1–10:1 | 75–85% | |
| Temperature | 119–121°C (reflux) | ||
| Solvent | Water or ethanol | ||
| Reaction Time | 40–50 hours |
This method avoids intermediates and directly substitutes chlorine with hydrazine .
Diazotization-Reduction Pathway
4-Amino-N,N-dimethylbenzenesulfonamide undergoes diazotization with NaNO₂/HCl at 0°C, followed by reduction with SnCl₂ to yield the hydrazinyl derivative :
text4-Amino-sulfonamide → Diazonium salt → Hydrazinyl product (LC-ES/MS m/z 216 [M+H]⁺)
Reactivity with Carbonyl Compounds
The hydrazinyl group reacts with aldehydes/ketones to form hydrazones, critical for synthesizing heterocycles:
| Carbonyl Substrate | Conditions | Product Type | Notes |
|---|---|---|---|
| Aldehydes | Ethanol, 60°C, 4–6 hours | Arylhydrazones | pH 5–6, ~70% yield |
| Ketones | Methanol, reflux, 8 hours | Cyclic hydrazides | Catalyst: AcOH |
These reactions exploit the nucleophilic -NH-NH₂ group for condensation.
Nucleophilic Substitution
The hydrazinyl group participates in SN reactions with electrophiles:
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkyl Halides | DMF, 80°C, 12 hours | N-Alkylated derivatives | 60–75% | |
| Acyl Chlorides | CH₂Cl₂, 0°C → RT, 2 hours | Acylhydrazines | 85–90% |
Cyclization Reactions
Under acidic or oxidative conditions, the compound forms nitrogen-containing heterocycles:
Triazole Formation
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) produces 1,2,3-triazoles:
Catalyst : CuI (5 mol%) | Solvent : THF | Yield : 78%.
Oxidation and Redox Behavior
Electrochemical studies reveal oxidation peaks at +0.85 V (vs. Ag/AgCl) in aqueous ethanol, attributed to hydrazine-to-azo oxidation . Controlled potentials enable selective functionalization .
Industrial-Scale Modifications
Continuous flow reactors optimize large-scale synthesis:
| Parameter | Value | Outcome | Source |
|---|---|---|---|
| Residence Time | 30 minutes | 95% conversion | |
| Temperature | 130°C | Reduced side products | |
| Pressure | 10 bar | Enhanced mass transfer |
Stability and Degradation
Scientific Research Applications
4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.
Comparison with Similar Compounds
Key Observations :
- The hydrazinyl group in the target compound is distinct from formyl/acetyl groups, enabling unique reactivity (e.g., coordination with metals or participation in diazo coupling).
- Triazinyl derivatives (e.g., compounds 4 and 9 in ) exhibit modular synthesis via stepwise substitution, achieving yields >85% .
Physical and Spectroscopic Properties
Critical data from analogous compounds:
Key Observations :
Key Observations :
- Hydrazine-derived sulfonamides (e.g., ’s 7a–c) show potent cytotoxicity, suggesting the hydrazinyl group may enhance bioactivity via chelation or redox modulation .
- Formyl and acetyl derivatives are often intermediates for further functionalization in drug discovery .
Structural and Functional Advantages of 4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide
- Reactivity : The hydrazinyl group enables conjugation with carbonyl compounds (e.g., forming hydrazones) or metal coordination, useful in catalysis or sensor design.
- Solubility: Dimethylamino groups enhance solubility in polar solvents compared to non-polar substituents (e.g., acetyl).
- Pharmacological Potential: Analogous hydrazine derivatives demonstrate cytotoxicity and enzyme inhibition, positioning this compound for anticancer or antimicrobial studies .
Biological Activity
4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide, often referred to in literature as a sulfonamide compound, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a hydrazine group attached to a dimethyl-substituted benzene ring along with a sulfonamide functional group. This unique combination of functional groups contributes to its biological activity and versatility in medicinal chemistry.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can significantly affect various biochemical pathways, contributing to its antimicrobial and anticancer effects.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria, which underlies its antibacterial properties.
- Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer effects by modulating pathways involved in cell proliferation and apoptosis.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. The sulfonamide moiety is known for its ability to inhibit bacterial growth by disrupting folate synthesis.
Anticancer Effects
Research indicates that this compound may possess anticancer properties. For instance, studies have shown that derivatives of similar sulfonamides can induce apoptosis in cancer cells and inhibit tumor growth .
Anti-inflammatory Activity
Emerging evidence suggests that this compound may also exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
In Vitro Studies
Several studies have explored the biological activity of this compound:
- Antibacterial Activity : In vitro assays have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, with varying degrees of potency depending on the bacterial strain tested.
- Cytotoxicity Against Cancer Cells : In cell line studies, this compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant growth inhibition compared to control groups .
Comparative Analysis
A comparative analysis of similar compounds reveals the unique position of this compound in terms of biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Aminobenzenesulfonamide | Contains an amine instead of a hydrazine | Commonly used as an antibacterial agent |
| N,N-Dimethylbenzenesulfonamide | Lacks the hydrazine moiety | Used primarily in industrial applications |
| 4-Hydrazinobenzenesulfonamide | Similar hydrazine structure but different substituents | Potentially different biological activity profiles |
| 4-Sulfamoylphenylhydrazine | Contains a sulfonyl group | Investigated for unique pharmacological properties |
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide?
Answer:
The synthesis typically involves a two-step protocol:
Sulfonamide Formation: React N,N-dimethylamine with a benzenesulfonyl chloride derivative under basic conditions (e.g., aqueous sodium carbonate) to form N,N-dimethylbenzenesulfonamide .
Hydrazine Substitution: Introduce the hydrazinyl group via nucleophilic substitution or condensation. For example, treat the intermediate with hydrazine hydrate under controlled pH (pH 8–9) to avoid over-substitution.
Purification: Crystallization from methanol or ethanol yields the pure product. Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Answer:
- IR Spectroscopy: Identify the N–H stretch of the hydrazinyl group (~3260 cm⁻¹) and sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
- ¹H NMR: Key signals include:
- Hydrazinyl NH protons: δ 6.8–7.2 ppm (broad, exchangeable).
- N,N-dimethyl groups: δ 2.8–3.1 ppm (singlet, 6H).
- Aromatic protons: δ 7.3–7.8 ppm (multiplet, 4H) .
- LC-MS: Confirm molecular weight ([M+H]⁺ expected at m/z 229.1) and purity (>95%) .
Advanced: How does the hydrazinyl group influence the compound’s electronic properties and reactivity?
Answer:
The hydrazinyl group acts as a strong electron donor due to its lone pair on the nitrogen, which:
- Enhances Nucleophilicity: Facilitates reactions with electrophiles (e.g., aldehydes in Schiff base formation) .
- Alters Redox Behavior: Increases susceptibility to oxidation, forming diazenium or nitrosamine derivatives under oxidative conditions (e.g., H₂O₂/Fe³⁺) .
Computational Insight: Density Functional Theory (DFT) studies (e.g., B3LYP/6-311+G(d,p)) reveal localized electron density on the hydrazine moiety, corroborating its reactivity .
Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?
Answer:
Contradictions often arise from:
- Structural Analogues: Minor substituent changes (e.g., cycloheptyl vs. cyclohexyl groups) drastically alter bioactivity .
- Assay Variability: Differences in cell lines (e.g., bacterial vs. mammalian) or enzyme isoforms (e.g., carbonic anhydrase II vs. IX) .
Resolution Strategies: - Comparative SAR Studies: Systematically vary substituents and test against uniform biological targets .
- In Silico Docking: Use tools like AutoDock Vina to predict binding modes and validate with mutagenesis studies (e.g., replacing key residues in enzyme active sites) .
Basic: What are the stability considerations for this compound under storage and experimental conditions?
Answer:
- Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis or oxidation .
- pH Sensitivity: Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions, forming sulfonic acid or desulfonylated byproducts .
- Light Sensitivity: Protect from UV exposure to avoid photolytic cleavage of the N–S bond .
Advanced: What computational approaches are suitable for modeling this compound’s interaction with biological targets?
Answer:
- Molecular Dynamics (MD): Simulate binding stability in physiological conditions (e.g., 150 mM NaCl, 310 K) using GROMACS .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Study electron transfer processes during enzyme inhibition (e.g., with carbonic anhydrase) .
- ADMET Prediction: Use SwissADME to estimate pharmacokinetic properties (e.g., logP = 1.2, moderate blood-brain barrier permeability) .
Basic: What are common impurities or byproducts observed during synthesis, and how are they mitigated?
Answer:
- Major Impurities:
- N,N-Dimethylbenzenesulfonamide (unreacted starting material).
- 4-Nitrobenzenesulfonamide (oxidation byproduct).
- Mitigation:
- Chromatographic Purification: Use silica gel column chromatography (ethyl acetate/hexane gradient).
- Recrystallization: Selectively isolate the product from methanol .
Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?
Answer:
- Kinetic Assays: Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- X-ray Crystallography: Resolve co-crystal structures with target enzymes (e.g., carbonic anhydrase) to identify critical interactions (e.g., hydrogen bonds with Thr199) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
